2,6-Dichloro-4-ethylnicotinonitrile
Description
2,6-Dichloro-4-ethylnicotinonitrile (CAS: 52338-11-1) is a halogenated nicotinonitrile derivative with a molecular formula of C₈H₅Cl₂N₂ and a molecular weight of 200.05 g/mol. Its structure features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, a nitrile group at position 3, and an ethyl group at position 4. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its electron-deficient aromatic system, which facilitates nucleophilic substitution and coupling reactions .
Properties
CAS No. |
52338-11-1 |
|---|---|
Molecular Formula |
C8H6Cl2N2 |
Molecular Weight |
201.05 g/mol |
IUPAC Name |
2,6-dichloro-4-ethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H6Cl2N2/c1-2-5-3-7(9)12-8(10)6(5)4-11/h3H,2H2,1H3 |
InChI Key |
DFWAILJEAWUIEO-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NC(=C1C#N)Cl)Cl |
Canonical SMILES |
CCC1=CC(=NC(=C1C#N)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The most closely related analogs of 2,6-Dichloro-4-ethylnicotinonitrile are alkyl-substituted dichloronicotinonitriles with modifications at position 4. Key compounds include:
Notes on Similarity Scores:
- The higher similarity score for 2,6-Dichloro-4-propylnicotinonitrile (0.93) compared to the ethyl derivative (0.90) suggests that elongation of the alkyl chain enhances structural congruence in specific applications, such as ligand-receptor interactions .
- The lower score for the isopropyl analog (0.87) reflects steric and electronic differences due to branching .
Physicochemical Properties
- Solubility : The ethyl and methyl derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the nitrile group's polarity. Propyl and isopropyl analogs show increased lipophilicity, reducing aqueous solubility but enhancing membrane permeability in biological systems .
- Reactivity : The methyl derivative (C₇H₄Cl₂N₂) demonstrates faster reaction kinetics in nucleophilic aromatic substitution due to reduced steric hindrance. In contrast, bulkier substituents (e.g., isopropyl) slow reaction rates but improve regioselectivity .
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